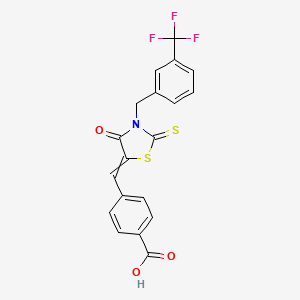
CY 09
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CY 09 is a selective and direct inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. It binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting the ATPase activity of NLRP3, which results in the suppression of NLRP3 inflammasome assembly and activation . This compound has shown significant potential in treating various inflammatory and neurodegenerative diseases due to its anti-inflammatory properties .
科学的研究の応用
CY 09 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the NLRP3 inflammasome and its role in various inflammatory processes.
Biology: In biological research, this compound is used to investigate the molecular mechanisms underlying NLRP3 inflammasome activation and its regulation.
作用機序
CY 09 exerts its effects by directly binding to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting the ATPase activity of NLRP3. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as interleukin 1 beta and interleukin 18 . The molecular targets and pathways involved include the NLRP3 inflammasome, caspase-1, and the downstream signaling pathways that mediate inflammation .
Similar Compounds:
Uniqueness of this compound: this compound is unique in its ability to selectively and directly inhibit the NLRP3 inflammasome without affecting other inflammasomes or signaling pathways. This selectivity makes it a valuable tool for studying the specific role of NLRP3 in various diseases and for developing targeted therapies .
将来の方向性
生化学分析
Biochemical Properties
“CY 09” plays a significant role in biochemical reactions. It directly binds to the ATP-binding motif of NLRP3 NACHT domain and inhibits NLRP3 ATPase activity, resulting in the suppression of NLRP3 inflammasome assembly and activation . This interaction with the NLRP3 inflammasome suggests that “this compound” may interact with a variety of enzymes, proteins, and other biomolecules involved in the NLRP3 inflammasome pathway .
Cellular Effects
“this compound” has profound effects on various types of cells and cellular processes. It specifically blocks NLRP3 activation in macrophages . In addition, it has been shown to prevent changes in microglial activation induced by LPS . These effects suggest that “this compound” influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its direct binding to the ATP-binding motif of the NLRP3 NACHT domain . This binding inhibits NLRP3 ATPase activity, which in turn suppresses the assembly and activation of the NLRP3 inflammasome . This mechanism suggests that “this compound” exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have been observed in various studies. For example, “this compound” has been shown to inhibit NLRP3 activation in vivo and prevent neonatal mortality in CAPS mouse model . This suggests that “this compound” has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. For instance, C57BL/6J mice were injected with 40 mg/kg “this compound” or vehicle 30 min before injection of MSU . After 6 h, mice were killed, and peritoneal cavities underwent lavage with 10 ml ice-cold PBS . This study suggests that “this compound” has threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in the NLRP3 inflammasome pathway . This pathway involves a variety of enzymes and cofactors that “this compound” interacts with . The interaction of “this compound” with this pathway could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a NLRP3 inflammasome inhibitor, it is likely that “this compound” interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its role in inhibiting the NLRP3 inflammasome, it is likely that “this compound” is localized to the cytoplasm where the NLRP3 inflammasome is typically found . The effects of “this compound” on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CY 09 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and thiourea derivatives.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its binding affinity and selectivity towards NLRP3.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Large reactors are used to carry out the condensation reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain this compound with high purity.
化学反応の分析
Types of Reactions: CY 09 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its binding affinity and selectivity.
Substitution: Substitution reactions involve replacing specific functional groups on this compound with other groups to enhance its properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and properties .
特性
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary molecular target of CY-09?
A1: CY-09 directly targets the NLRP3 inflammasome, specifically the ATP-binding motif of the NLRP3 NACHT domain. []
Q2: How does CY-09 affect NLRP3 inflammasome activity?
A2: CY-09 inhibits NLRP3 ATPase activity, which disrupts the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the downstream production and release of pro-inflammatory cytokines like IL-1β and IL-18. [, , ]
Q3: What are the downstream effects of CY-09's interaction with NLRP3?
A3: By inhibiting NLRP3 inflammasome activation, CY-09 reduces inflammatory responses in various models. This includes mitigating neuroinflammation, alleviating pain, and protecting against organ damage in conditions like diabetic nephropathy and acute liver injury. [, , , ]
Q4: What is the molecular formula and weight of CY-09?
A4: While this information is not explicitly stated in the provided research, it can be calculated from the chemical name and structure. The molecular formula of CY-09 is C19H12F3NO3S2, and its molecular weight is 423.43 g/mol.
Q5: What in vitro models have been used to study CY-09's effects?
A7: CY-09 has been investigated in various in vitro models, including peritoneal macrophages stimulated with Shiga toxin [], albumin-treated renal tubular epithelial HK-2 cells [], and LPS-primed and nigericin-stimulated BMDMs. [] These studies demonstrate CY-09's efficacy in inhibiting NLRP3 inflammasome activation and its downstream consequences.
Q6: Has CY-09 been tested in animal models? What are the key findings?
A6: Yes, CY-09 has shown promising results in several animal models:
- Hemolytic Uremic Syndrome: CY-09 improved biochemical indicators, reduced renal injury, and increased survival rates in a mouse model of Shiga toxin-induced HUS. []
- Diabetic Nephropathy: CY-09 attenuated inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys of db/db mice, highlighting its potential in treating DN. []
- Acute Liver Injury: CY-09 effectively suppressed NLRP3 inflammasome activation in Kupffer cells and mitigated liver injury in a mouse model of thioacetamide-induced liver injury aggravated by hyperglycemia. [, ]
- Ischemic Stroke: In a mouse model of diabetes, CY-09 alleviated cardiac dysfunction following ischemic stroke, suggesting a potential therapeutic role for stroke complications in diabetic patients. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

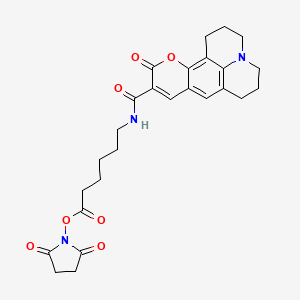
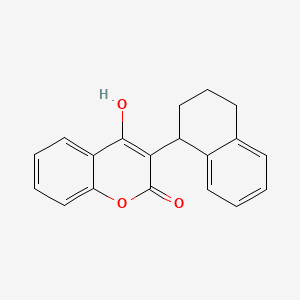
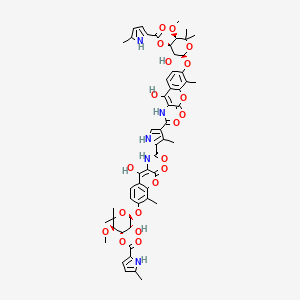
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
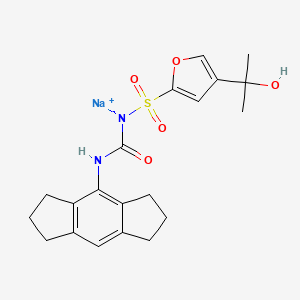
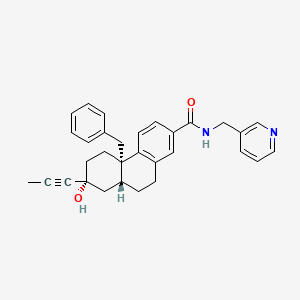
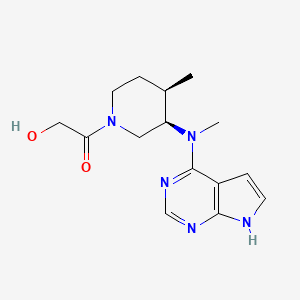
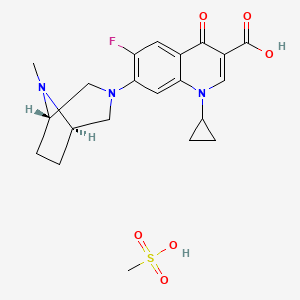


![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
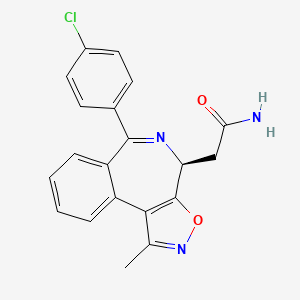
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)